(R)-Olacaftor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

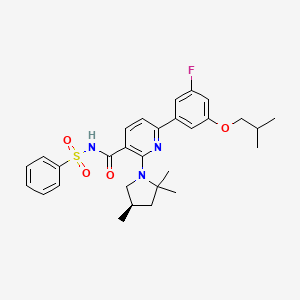

Molecular Formula |

C29H34FN3O4S |

|---|---|

Molecular Weight |

539.7 g/mol |

IUPAC Name |

N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m1/s1 |

InChI Key |

NHOUNZMCSIHKHJ-HXUWFJFHSA-N |

Isomeric SMILES |

C[C@@H]1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |

Canonical SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of (R)-Olacaftor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Olacaftor, also known as VX-440, is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals.[1][2] As a component of triple-combination therapies, it aims to address the underlying protein folding and trafficking defects caused by the most common CF-causing mutation, F508del. Although its development was discontinued by Vertex, the exploration of its discovery and synthesis provides valuable insights into the chemical strategies employed for creating advanced CFTR modulators. This technical guide consolidates available information on the synthesis of this compound, its biological evaluation, and relevant experimental protocols, primarily derived from patent literature and clinical trial data.

Discovery and Mechanism of Action

This compound was identified through extensive research and development efforts at Vertex Pharmaceuticals aimed at discovering novel CFTR correctors with improved efficacy.[1] Like other correctors, this compound is designed to rescue the processing and trafficking of the F508del-CFTR protein, allowing it to reach the cell surface where its function can be potentiated by other modulators like ivacaftor.[3] While the specific binding site and detailed mechanism of action for this compound are not extensively published, it is understood to be a type III corrector, similar to elexacaftor.[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide structure. While a detailed, step-by-step protocol is not publicly available, analysis of patents from Vertex Pharmaceuticals, particularly patent WO2019028228, allows for the construction of a plausible synthetic route. The synthesis centrally involves the preparation of a chiral pyrrolidine intermediate and its subsequent coupling to a substituted pyridine carboxamide core.

A key chiral intermediate in the synthesis of this compound is (S)-2,2,4-trimethylpyrrolidine. The synthesis of this intermediate, as described in patent literature, starts from 2,2,6,6-tetramethylpiperidin-4-one.

Proposed Synthetic Pathway for a Key Intermediate of this compound

References

(R)-Olacaftor: A Technical Guide to its Biological Activity in CFTR Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Olacaftor, also known as VX-440, is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is a key component of combination therapies developed to address the underlying molecular defects in cystic fibrosis (CF), particularly for individuals with the F508del mutation. This technical guide provides an in-depth overview of the biological activity of this compound in preclinical CFTR models, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Mechanism of Action: A CFTR Corrector

Cystic fibrosis is primarily caused by mutations in the CFTR gene, with the F508del mutation being the most common. This deletion results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the amount of functional CFTR protein at the cell surface.

This compound functions as a CFTR corrector . Its primary mechanism of action is to facilitate the proper folding and processing of mutant CFTR protein, particularly F508del-CFTR, within the cell. By binding to the misfolded protein, this compound helps to stabilize its structure, allowing it to escape ER-associated degradation and traffic to the cell membrane. This increased cell surface expression of the corrected CFTR protein can then be further activated by a potentiator, leading to a partial restoration of chloride ion transport.

While the precise binding site of this compound on the CFTR protein has not been definitively elucidated in the provided search results, it is understood to act in concert with other correctors that have different binding sites and mechanisms of action, leading to synergistic effects in rescuing mutant CFTR.

Quantitative Analysis of this compound Activity

Preclinical studies have demonstrated the efficacy of this compound in correcting the F508del-CFTR defect in various in vitro models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Corrector Activity of this compound (VX-440) on F508del-CFTR

| Cell Model | Assay Type | Endpoint Measured | This compound (VX-440) Concentration | Observed Effect | Reference |

| Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Ussing Chamber | Chloride Transport (Short-circuit current, Isc) | 3 µM (in combination with Tezacaftor and Ivacaftor) | Significantly increased chloride transport compared to dual combinations.[1] | [1] |

| Human Bronchial Epithelial (HBE) cells (F508del/MF) | Ussing Chamber | Chloride Transport (Short-circuit current, Isc) | 3 µM (in combination with Tezacaftor and Ivacaftor) | Significantly greater increase in chloride transport than dual combinations.[1] | [1] |

| Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Western Blot | CFTR Protein Maturation (Band C) | 2 µM (in combination with Tezacaftor) | Increased levels of mature (Band C) CFTR protein.[1] |

Note: MF denotes a minimal function mutation. Data for this compound as a single agent was not explicitly available in the provided search results; it is primarily characterized in combination with other modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to assess the biological activity of this compound in CFTR models.

Cell Culture

-

Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing human F508del-CFTR are a commonly used model system. Primary human bronchial epithelial (HBE) cells isolated from the lungs of individuals with CF homozygous for the F508del mutation provide a more physiologically relevant model.

-

Culture Conditions: Cells are typically cultured at 37°C in a humidified atmosphere with 5% CO2. For primary HBE cells, an air-liquid interface (ALI) culture is established to promote differentiation into a polarized epithelium that mimics the in vivo airway.

Western Blot Analysis for CFTR Maturation

This technique is used to assess the effect of this compound on the processing and maturation of the F508del-CFTR protein.

-

Cell Lysis: After treatment with this compound (or vehicle control), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel (e.g., 6-8%) to resolve the high molecular weight CFTR protein. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The immature, core-glycosylated form of CFTR (Band B) has a molecular weight of approximately 150-160 kDa, while the mature, complex-glycosylated form that has trafficked through the Golgi apparatus (Band C) has a molecular weight of around 170-180 kDa. An increase in the Band C to Band B ratio indicates improved CFTR maturation.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber is a key electrophysiological technique used to measure ion transport across epithelial tissues and cell monolayers.

-

Cell Monolayer Preparation: Differentiated HBE cells grown on permeable supports are mounted in Ussing chambers, which separate the apical and basolateral sides of the epithelium.

-

Electrophysiological Recordings: The chambers are filled with appropriate physiological solutions, and the transepithelial voltage is clamped at 0 mV. The resulting short-circuit current (Isc), which represents the net ion transport across the epithelium, is continuously recorded.

-

Experimental Procedure:

-

Amiloride: Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.

-

Forskolin: Forskolin is added to both chambers to raise intracellular cyclic AMP (cAMP) levels, which activates CFTR.

-

Potentiator (e.g., Ivacaftor): A CFTR potentiator is added to the apical chamber to maximally open the corrected CFTR channels at the cell surface.

-

CFTR Inhibitor: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to these agents is calculated to quantify CFTR-mediated chloride transport. An increase in the forskolin- and potentiator-stimulated, CFTR-inhibitor-sensitive Isc in this compound-treated cells compared to vehicle-treated cells indicates functional correction of F508del-CFTR.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to the biological activity of this compound.

Caption: F508del-CFTR processing pathway and the corrective action of this compound.

Caption: Experimental workflow for the Ussing chamber assay to measure CFTR function.

Conclusion

This compound (VX-440) is a CFTR corrector that has demonstrated significant biological activity in preclinical models of cystic fibrosis. Its ability to rescue the processing and trafficking of F508del-CFTR, leading to increased functional protein at the cell surface, underscores its importance as a component of highly effective combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CFTR modulators. Further research focusing on the precise molecular interactions of this compound with the CFTR protein will be invaluable for the design of next-generation therapeutics for cystic fibrosis.

References

(R)-Olacaftor: An In-Depth Technical Guide to In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of (R)-Olacaftor, a novel C1-type corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound, also known as GLPG2222 or ABBV-2222, has demonstrated significant potential in addressing the underlying molecular defect in cystic fibrosis (CF), particularly for individuals with the F508del mutation. This document details the quantitative efficacy of this compound, the experimental protocols used for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Core Efficacy Data of this compound

This compound has shown marked potency and efficacy in preclinical in vitro studies. Its primary function as a C1 corrector is to aid in the proper folding and trafficking of the mutant CFTR protein to the cell surface.[1] The following tables summarize the key quantitative data from in vitro efficacy studies.

Table 1: In Vitro Potency of this compound in F508del-CFTR Expressing Cells

| Compound | Cell Line | Assay Type | Potency (EC₅₀) | Efficacy (% of Control) | Reference |

| This compound (GLPG2222/ABBV-2222) | CFBE41o- | Western Blot | 27 nM | 141% | [2] |

| Lumacaftor (VX-809) | CFBE41o- | Western Blot | 251 nM | 136% | [2] |

| Tezacaftor (VX-661) | CFBE41o- | Western Blot | 586 nM | 105% | [2] |

| This compound (GLPG2222/ABBV-2222) | Primary HBE cells (F508del/F508del) | TECC | <10 nM | - | [1] |

| This compound (GLPG2222/ABBV-2222) | CFBE41o- | TECC | 20.8 ± 2.7 nM | - | |

| Tezacaftor (VX-661) | CFBE41o- | TECC | 266.9 ± 38.6 nM | - |

HBE: Human Bronchial Epithelial; TECC: Transepithelial Current Clamp. Efficacy in the Western Blot assay was normalized to an on-plate control compound.

Table 2: In Vitro Efficacy of this compound in Triple Combination Therapies in F508del Homozygous HBE Cells

| Corrector 1 (C1) | Corrector 2 (C2) | Potentiator | Fold Increase in Cl⁻ Current (vs. VX-770/VX-809) | Reference |

| This compound (GLPG2222/ABBV-2222) | GLPG/ABBV-2737 | ABBV/GLPG-2451 | ~2-fold |

Mechanism of Action: A Signaling Pathway Perspective

As a C1-type CFTR corrector, this compound's mechanism of action involves the direct binding to and stabilization of the first transmembrane domain (TMD1) of the CFTR protein during its biogenesis in the endoplasmic reticulum. This stabilization prevents the premature degradation of the misfolded F508del-CFTR protein, allowing it to traffic to the cell surface and function as a chloride channel.

Experimental Protocols

The in vitro efficacy of this compound has been primarily evaluated using two key experimental assays: the YFP-Halide Quenching Assay for high-throughput screening and the Ussing Chamber Assay for detailed functional characterization in physiologically relevant systems.

YFP-Halide Quenching Assay

This cell-based fluorescence assay is a widely used high-throughput method to identify and characterize CFTR modulators.

Principle: The assay utilizes a halide-sensitive variant of the yellow fluorescent protein (YFP-H148Q/I152L). The fluorescence of this YFP is quenched by the presence of iodide ions. Cells co-expressing a mutant CFTR and the halide-sensitive YFP are used. When a functional CFTR channel is present at the cell surface, the addition of iodide to the extracellular medium leads to its influx into the cell, causing a rapid decrease in YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR-mediated iodide transport.

Detailed Protocol:

-

Cell Seeding: Fischer Rat Thyroid (FRT) cells or other suitable cell lines stably co-expressing the F508del-CFTR and the halide-sensitive YFP are seeded into 96- or 384-well black, clear-bottom microplates.

-

Compound Incubation: The cells are incubated with this compound or other test compounds at various concentrations for 18-24 hours at 37°C to allow for the correction of F508del-CFTR trafficking.

-

Assay Plate Preparation: Prior to the assay, the cells are washed with a chloride-containing buffer to remove any residual iodide.

-

CFTR Activation: A cocktail of CFTR activators, typically including forskolin (to increase intracellular cAMP) and a potentiator such as genistein or VX-770, is added to each well to open the CFTR channels that have reached the cell surface.

-

Fluorescence Reading: The microplate is placed in a fluorescence plate reader, and a baseline YFP fluorescence reading is taken.

-

Iodide Addition: An iodide-containing buffer is then injected into each well, and the YFP fluorescence is monitored over time.

-

Data Analysis: The initial rate of fluorescence decay is calculated for each well. A faster rate of quenching in the wells treated with this compound compared to the vehicle-treated control wells indicates an increase in functional CFTR channels at the cell surface.

Ussing Chamber Assay

The Ussing chamber is a gold-standard electrophysiological technique for measuring ion transport across epithelial monolayers. It provides a quantitative assessment of CFTR-dependent chloride secretion.

Principle: An epithelial cell monolayer, such as primary human bronchial epithelial (HBE) cells, is mounted between two chambers filled with a physiological solution. The Ussing chamber allows for the measurement of the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero and is a direct measure of net ion transport. An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive Isc indicates an increase in functional CFTR activity.

Detailed Protocol:

-

Cell Culture: Primary HBE cells from CF patients homozygous for the F508del mutation are cultured on permeable supports until a confluent and differentiated monolayer is formed.

-

Corrector Incubation: The cell monolayers are incubated with this compound for 24-48 hours to promote the correction of F508del-CFTR.

-

Mounting in Ussing Chamber: The permeable support with the cell monolayer is mounted in the Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a pre-warmed and gassed physiological salt solution.

-

Baseline Measurement: The system is allowed to equilibrate, and the baseline Isc is recorded.

-

Pharmacological Profile:

-

Amiloride: Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

Forskolin: Forskolin is added to both chambers to stimulate CFTR-mediated chloride secretion.

-

Potentiator: A potentiator (e.g., VX-770) is added to the apical chamber to maximize the opening of the corrected CFTR channels.

-

CFTR Inhibitor: A specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is CFTR-dependent.

-

-

Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is calculated. A larger Isc in the this compound-treated monolayers compared to the vehicle-treated controls indicates a greater number of functional CFTR channels at the cell surface.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a CFTR corrector like this compound and the logical relationship of its therapeutic approach in combination with other CFTR modulators.

References

Preclinical Data for Ivacaftor: An In-Depth Technical Guide

A Note on the Original Query: Initial searches for "(R)-Olacaftor" did not yield specific preclinical data for a compound with that designation. It is possible that this refers to a less common nomenclature or an early-stage compound with limited publicly available information. The development of olacaftor (VX-440) was discontinued by Vertex Pharmaceuticals. Therefore, this guide focuses on the extensive and publicly available preclinical data for Ivacaftor (VX-770) , a well-characterized and approved CFTR potentiator that serves as a foundational component of several cystic fibrosis therapies.

This technical guide provides a comprehensive overview of the preclinical data for Ivacaftor, targeting researchers, scientists, and drug development professionals. The information is presented to facilitate a deep understanding of the compound's mechanism of action, efficacy, and safety profile, supported by detailed experimental protocols and visualizations.

Core Compound Profile

| Property | Data |

| Compound Name | Ivacaftor (VX-770) |

| Chemical Name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide |

| Molecular Formula | C24H28N2O3 |

| Mechanism of Action | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator |

| Therapeutic Indication | Cystic Fibrosis (CF) in patients with specific CFTR gene mutations |

Mechanism of Action

Ivacaftor is a CFTR potentiator that enhances the channel-open probability (or gating) of the CFTR protein at the cell surface.[1] In patients with certain CFTR mutations (e.g., G551D), the CFTR protein is present on the cell surface but functions improperly. Ivacaftor binds directly to the CFTR protein, inducing a conformational change that stabilizes the open state of the channel, thereby increasing the transepithelial transport of chloride ions.[2] This helps to restore the hydration of the airway surface and improve mucociliary clearance.

Figure 1: Mechanism of Action of Ivacaftor. Ivacaftor binds to mutant CFTR protein at the cell membrane, increasing its open probability and restoring chloride ion transport.

In Vitro Efficacy

The in vitro efficacy of Ivacaftor has been demonstrated in various cell-based assays using primary human bronchial epithelial (HBE) cells from CF patients and engineered cell lines expressing specific CFTR mutations.

Electrophysiological Assays

Ussing Chamber Assay: This technique is a cornerstone for assessing CFTR function by measuring ion transport across epithelial cell monolayers.

Experimental Protocol: Ussing Chamber Assay

-

Cell Culture: Primary HBE cells from CF patients with relevant mutations (e.g., G551D) are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to form a polarized monolayer.

-

Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Solutions: Both chambers are filled with Krebs-bicarbonate Ringer's solution, and the temperature is maintained at 37°C.

-

Baseline Measurement: The baseline short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin is added to both sides to increase intracellular cAMP and activate CFTR.

-

Ivacaftor is then added to the apical side to potentiate CFTR-mediated chloride secretion.

-

A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the observed current is CFTR-specific.

-

-

Data Analysis: The change in Isc (ΔIsc) in response to each compound is measured and analyzed.

Figure 2: Ussing Chamber Experimental Workflow.

Membrane Potential Assays: These assays use fluorescence-based probes to measure changes in cell membrane potential in response to CFTR activation.

Experimental Protocol: Membrane Potential Assay

-

Cell Plating: Cells expressing the target CFTR mutation are plated in a multi-well plate.

-

Dye Loading: A fluorescent membrane potential-sensitive dye is loaded into the cells.

-

Compound Addition: A buffer containing a low chloride concentration and a CFTR activator (e.g., forskolin) is added, followed by the addition of Ivacaftor.

-

Fluorescence Measurement: The change in fluorescence, indicating membrane depolarization due to chloride efflux through activated CFTR channels, is measured using a fluorescence plate reader.

-

Data Analysis: The rate and magnitude of the fluorescence change are quantified to determine CFTR potentiation.

Biochemical Assays

Western Blot Analysis of CFTR Maturation: This technique is used to assess the expression and glycosylation status of the CFTR protein.

Experimental Protocol: Western Blot for CFTR

-

Cell Lysis: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the immature (band B) and mature (band C) forms of CFTR are quantified.

In Vitro Efficacy Data Summary

| Assay | Cell Type | CFTR Mutation | Endpoint | Result |

| Ussing Chamber | Primary HBE | G551D | Increase in Chloride Transport | Significant increase in Isc |

| Membrane Potential | FRT cells | G551D | Change in Fluorescence | Dose-dependent increase in fluorescence |

| Western Blot | Primary HBE | F508del | CFTR Maturation | No significant effect on CFTR maturation (as it's a potentiator) |

In Vivo Efficacy

The in vivo efficacy of Ivacaftor has been evaluated in animal models of cystic fibrosis.

Humanized G551D Rat Model

A key preclinical model is the rat expressing a humanized G551D-CFTR gene. Studies in this model have demonstrated that Ivacaftor can reverse several CF-related phenotypes.

In Vivo Efficacy Data in G551D Rat Model

| Parameter | Effect of Ivacaftor Treatment |

| Nasal Potential Difference | Restoration of CFTR-dependent chloride transport |

| Airway Surface Liquid (ASL) Height | Increased ASL height |

| Mucociliary Clearance (MCC) | Improved MCC rates |

| Mucus Viscosity | Reduced mucus viscosity |

| Airway Inflammation | Reduction in inflammatory markers |

Preclinical Pharmacokinetics

The pharmacokinetic profile of Ivacaftor has been characterized in several animal species.

Pharmacokinetic Parameters of Ivacaftor in Animals

| Species | Route | Bioavailability (%) | Tmax (h) | Half-life (h) |

| Rat | Oral | ~20% | 5-8 | ~12 |

| Dog | Oral | ~50% | 2-4 | ~6 |

Preclinical Safety and Toxicology

Ivacaftor has undergone extensive safety and toxicology evaluation in preclinical studies.

Preclinical Safety Findings

| Study Type | Species | Key Findings |

| Single-Dose Toxicity | Rat, Dog | Well-tolerated at high doses |

| Repeat-Dose Toxicity | Rat, Dog | No major target organ toxicity at clinically relevant exposures |

| Safety Pharmacology | N/A | No significant effects on cardiovascular, respiratory, or central nervous systems |

| Genotoxicity | In vitro/In vivo | Non-genotoxic |

| Carcinogenicity | Rat, Mouse | Non-carcinogenic |

| Reproductive Toxicology | Rat, Rabbit | No evidence of teratogenicity |

Adverse Events in Preclinical Studies: In juvenile rats, cataracts were observed at high doses. This finding has been monitored in clinical trials with pediatric patients.

Conclusion

The preclinical data for Ivacaftor provide a robust foundation for its clinical development and use. In vitro studies have clearly demonstrated its mechanism of action as a CFTR potentiator, leading to the restoration of chloride transport in cells with specific CFTR gating mutations. These findings have been successfully translated to in vivo animal models, where Ivacaftor has shown the ability to correct key pathophysiological features of cystic fibrosis. The pharmacokinetic and safety profiles established in preclinical studies have been largely predictive of the clinical experience, highlighting the value of these models in drug development. This comprehensive preclinical data package has been instrumental in the approval and successful clinical application of Ivacaftor for the treatment of cystic fibrosis.

References

(R)-Olacaftor: A Technical Overview of a Next-Generation CFTR Corrector

Disclaimer: (R)-Olacaftor (also known as (R)-VX-440) was a promising next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector in development. However, its clinical development was discontinued.[1][2] Consequently, detailed, publicly available data on its specific pharmacokinetics and pharmacodynamics are limited. This technical guide provides a comprehensive overview based on the available information for this compound and supplements it with representative data and methodologies from the broader class of next-generation CFTR correctors to offer a complete profile for research and drug development professionals.

Introduction to this compound and its Therapeutic Rationale

This compound is a small molecule designed to address the underlying molecular defect in cystic fibrosis (CF) caused by mutations in the CFTR gene, particularly the F508del mutation.[3] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a deficiency of functional chloride channels. This compound acts as a CFTR corrector, aiming to rescue these misfolded proteins and increase the quantity of functional CFTR channels at the cell surface.[3] It was investigated as part of a triple-combination therapy with a first-generation corrector (tezacaftor) and a potentiator (ivacaftor) to achieve a more comprehensive restoration of CFTR function.[4]

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of this compound is the correction of F508del-CFTR protein trafficking. As a next-generation corrector, it was developed to have an additive effect when used in combination with earlier correctors like tezacaftor. The proposed mechanism involves binding to the misfolded F508del-CFTR protein and facilitating its proper conformational folding, thereby enabling its escape from the endoplasmic reticulum and subsequent trafficking to the plasma membrane.

Signaling Pathway of CFTR Correction

The following diagram illustrates the general mechanism of action for a CFTR corrector like this compound in combination with a potentiator.

Caption: Mechanism of action for this compound as a CFTR corrector.

Pharmacokinetics: ADME Profile

While specific quantitative data for this compound is not publicly available, a Phase 1 clinical trial (NCT03486236) was conducted to evaluate its safety and pharmacokinetics in healthy adult subjects when administered as part of a triple combination therapy with tezacaftor and ivacaftor. The following table summarizes the expected pharmacokinetic parameters for a next-generation CFTR corrector based on typical characteristics observed for this class of drugs.

Illustrative Pharmacokinetic Parameters

| Parameter | Value | Description |

| Absorption | ||

| Tmax (h) | 3 - 6 | Time to reach maximum plasma concentration. |

| Bioavailability | Moderate | Oral bioavailability is typically influenced by food. |

| Food Effect | High-fat meal increases absorption | Co-administration with fat-containing food is common for CFTR modulators. |

| Distribution | ||

| Protein Binding (%) | >95% | Highly bound to plasma proteins, primarily albumin and alpha-1 acid glycoprotein. |

| Volume of Distribution (Vd/F) | Moderate to High | Indicates distribution into tissues. |

| Metabolism | ||

| Primary Pathway | Hepatic (CYP450 enzymes) | Primarily metabolized by CYP3A4/5. |

| Active Metabolites | Possible | Some CFTR modulators have active metabolites. |

| Excretion | ||

| Half-life (t1/2) (h) | 12 - 24 | Supports once or twice-daily dosing. |

| Route of Elimination | Primarily fecal | Excreted mainly as metabolites in the feces. |

Note: The values in this table are representative of next-generation CFTR correctors and are not specific to this compound.

Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, the evaluation of a novel CFTR corrector typically involves a series of in vitro and in vivo studies, as outlined below.

In Vitro Efficacy Assessment: Ussing Chamber Assay

This assay is a gold standard for measuring ion transport across epithelial tissues.

-

Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del) are cultured on permeable supports to form a polarized monolayer.

-

Compound Incubation: The HBE cells are incubated with this compound, both alone and in combination with a potentiator, for 24-48 hours to allow for CFTR correction.

-

Ussing Chamber Setup: The permeable supports with the HBE cells are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

-

Ion Transport Measurement: A voltage clamp is applied across the epithelium, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

-

CFTR Activation: Forskolin is added to raise intracellular cAMP and activate CFTR. A CFTR potentiator (e.g., ivacaftor) is also added to maximize channel gating.

-

CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

-

Data Analysis: The change in Isc upon CFTR activation is calculated to determine the extent of CFTR function restoration by the corrector.

Pharmacokinetic Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study is a typical design.

-

Subject Recruitment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.

-

Dosing: Subjects receive single or multiple ascending doses of this compound or placebo. Dosing may be in a fed or fasted state to assess food effect.

-

Blood Sampling: Serial blood samples are collected at predefined time points post-dose.

-

Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, t1/2, and Vd/F.

-

Safety and Tolerability Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical to clinical development workflow for a CFTR corrector.

Caption: A generalized workflow for CFTR modulator development.

Summary and Future Perspectives

This compound represented a significant effort in the development of next-generation CFTR correctors. Although its development was discontinued, the research contributed to the understanding of how to effectively rescue the F508del-CFTR protein. The strategy of combining multiple correctors with distinct mechanisms of action, along with a potentiator, has proven to be highly successful in the clinic with the advent of triple-combination therapies. Future research in this area will likely focus on developing even more efficacious correctors, expanding the range of responsive mutations, and optimizing the safety and drug-drug interaction profiles of these life-changing therapies for individuals with cystic fibrosis.

References

- 1. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 4. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of CFTR Modulation: A Deep Dive into (R)-Olacaftor's Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF), a life-shortening genetic disorder, is characterized by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. This gene encodes for a protein that functions as a chloride and bicarbonate channel on the apical membrane of epithelial cells.[1] Malfunctions in this protein lead to dysregulated ion and fluid transport, resulting in the thick, sticky mucus characteristic of the disease. The advent of CFTR modulators, small molecules that target the underlying protein defect, has revolutionized CF treatment. These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability.[2]

(R)-Olacaftor (also known as VX-440) is a CFTR corrector developed by Vertex Pharmaceuticals. While specific, detailed public data on the structure-activity relationship (SAR) of this compound is limited, this guide aims to provide a comprehensive overview based on available information and the broader context of CFTR corrector development. Due to the proprietary nature of early-stage drug discovery, a complete public SAR dataset for this compound is not available. Therefore, to fulfill the user's request for a detailed technical guide with quantitative data and experimental protocols, we will focus on the well-documented SAR of Ivacaftor (VX-770) , a foundational CFTR potentiator, as a representative example. This will allow us to provide the in-depth analysis and data presentation requested, which can be conceptually applied to the SAR exploration of other CFTR modulators like this compound.

The General Workflow of a Structure-Activity Relationship (SAR) Study

A typical SAR study in drug discovery follows a cyclical process of designing, synthesizing, and testing compounds to understand how chemical structure influences biological activity. This iterative process is crucial for optimizing lead compounds into viable drug candidates.

References

The Therapeutic Potential of Posenacaftor for Cystic Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "(R)-Olacaftor" specified in the topic is not found in the public domain and is likely a typographical error. This guide focuses on Posenacaftor (PTI-801) , a CFTR corrector, based on available research. Due to the limited public availability of comprehensive datasets for Posenacaftor, this guide will also incorporate representative data and methodologies from other well-characterized CFTR correctors to provide a complete technical overview. This approach is intended to illustrate the standard evaluation process for such therapeutic agents.

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells. Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in viscous mucus accumulation in various organs, most critically the lungs. This leads to chronic infections, inflammation, and progressive lung damage.

CFTR modulators are a class of drugs that target the underlying protein defect. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability. Posenacaftor (PTI-801) is an investigational CFTR corrector developed by Proteostasis Therapeutics. It is designed to rescue the folding and trafficking of the CFTR protein, particularly the F508del mutation, the most common CF-causing mutation.

This technical guide provides an in-depth overview of the therapeutic potential of Posenacaftor, including its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Mechanism of Action

Posenacaftor is a CFTR corrector that addresses the primary defect of the F508del mutation, which is the misfolding and subsequent degradation of the CFTR protein before it can reach the cell surface. By binding to the mutant CFTR protein, Posenacaftor facilitates its proper conformational folding, allowing it to escape the endoplasmic reticulum's quality control system and traffic to the plasma membrane. Once at the cell surface, the corrected CFTR protein can function as a chloride channel, although often with impaired gating, which can be addressed by co-administration with a CFTR potentiator.

Recent studies suggest that Posenacaftor (PTI-801) shares a common mechanism of action with Elexacaftor (VX-445), a component of the highly effective triple-combination therapy Trikafta.[1] This indicates that it likely binds to a similar site on the CFTR protein to stabilize its structure.

Signaling Pathway and Drug Action

The following diagram illustrates the CFTR protein processing pathway and the points of intervention for CFTR modulators like Posenacaftor.

Caption: CFTR protein processing and the mechanism of action of Posenacaftor.

Quantitative Data from Clinical Trials

Posenacaftor (PTI-801) has been evaluated in Phase 1 and Phase 2 clinical trials, both as a single agent and in combination with the CFTR potentiator Dirocaftor (PTI-808) and the CFTR amplifier Nesolicaftor (PTI-428). The following tables summarize the available quantitative data from these studies.

Table 1: Phase 1/2 Study of Posenacaftor (PTI-801) as Add-on to Orkambi [2]

| Parameter | Treatment Group (Dose) | Change from Baseline | p-value |

| Sweat Chloride (mmol/L) | 200 mg | Significant Improvement | <0.05 |

| 400 mg | Significant Improvement | <0.05 | |

| Body Mass Index (BMI) | 400 mg | Significant Improvement | <0.05 |

| ppFEV1 (%) | All Doses | Numerical Improvement | Not Statistically Significant |

Table 2: Phase 2 Study of Triple Combination (Posenacaftor, Dirocaftor, Nesolicaftor) in F508del Homozygous Patients [3]

| Parameter | Treatment Group | Mean Absolute Improvement over Placebo (Day 28) | 95% Confidence Interval | p-value |

| ppFEV1 (%) | Triple Combination | 8 percentage points | 3, 12 | ≤ 0.01 |

| Sweat Chloride (mmol/L) | Triple Combination | -29 mmol/L | -42, -16 | < 0.0005 |

Table 3: Phase 1 Study of Triple Combination in F508del Homozygous Patients

| Parameter | Treatment Group (High-Dose Posenacaftor) | Change from Baseline (Day 14) |

| ppFEV1 (%) | Triple Combination | +5% |

| Sweat Chloride (mmol/L) | Triple Combination | -19 mmol/L |

Experimental Protocols

The evaluation of a CFTR corrector like Posenacaftor involves a series of preclinical and clinical studies to determine its efficacy and safety. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Ussing Chamber Assay

-

Objective: To measure CFTR-mediated chloride ion transport across a polarized epithelial cell monolayer.

-

Methodology:

-

Human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

The cell monolayers are mounted in an Ussing chamber, and the basolateral and apical sides are bathed in symmetrical Ringer's solution.

-

The cells are treated with a CFTR corrector (e.g., Posenacaftor) for 24-48 hours prior to the experiment.

-

During the experiment, a sodium channel blocker (e.g., amiloride) is added to the apical side to inhibit sodium absorption.

-

CFTR is then activated by adding a cAMP agonist (e.g., forskolin) and a potentiator (e.g., genistein or a clinical candidate like Dirocaftor) to the apical side.

-

The change in short-circuit current (Isc), which reflects the net ion transport across the epithelium, is measured. An increase in Isc upon CFTR activation indicates restored chloride secretion.

-

2. Western Blot Analysis

-

Objective: To assess the maturation and cell surface expression of the CFTR protein.

-

Methodology:

-

CFBE41o- cells (a human bronchial epithelial cell line homozygous for F508del) are treated with the corrector compound at various concentrations for 24 hours.

-

Cells are lysed, and total protein is quantified.

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is probed with a primary antibody specific to CFTR.

-

A secondary antibody conjugated to a detectable enzyme is used for visualization.

-

The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi are detected. A successful corrector will show an increase in the intensity of Band C relative to Band B.

-

3. Organoid-Based Assays

-

Objective: To evaluate the functional response of patient-derived intestinal organoids to CFTR modulators.

-

Methodology:

-

Intestinal crypts are isolated from rectal biopsies of CF patients and cultured in a 3D Matrigel matrix to form organoids.

-

Organoids are treated with the CFTR modulator(s) of interest.

-

Forskolin is added to activate CFTR, leading to fluid secretion into the organoid lumen and subsequent swelling.

-

Organoid swelling is quantified by live-cell imaging and measuring the change in organoid area over time. The degree of swelling correlates with the level of CFTR function.

-

Animal Models

While mouse models of CF have been instrumental, they do not fully recapitulate the lung pathology seen in humans. Larger animal models are often used for more translatable results.

-

CF Ferret Model:

-

Objective: To evaluate the in vivo efficacy of CFTR modulators in an animal model that develops human-like lung disease.

-

Methodology:

-

CFTR-knockout ferrets are used, which exhibit severe lung and gastrointestinal disease.

-

The test compound is administered orally.

-

Efficacy is assessed by measuring changes in nasal potential difference (NPD), sweat chloride concentration, and by histological analysis of the lungs and intestines.

-

-

Clinical Trial Design

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of Posenacaftor in CF patients.

-

Methodology (Phase 2 Example):

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

-

Patient Population: Adults with CF, homozygous for the F508del mutation.

-

Intervention: Patients receive a daily oral dose of Posenacaftor in combination with a potentiator and/or amplifier, or a matching placebo, for a defined period (e.g., 28 days).

-

Primary Endpoints:

-

Absolute change in percent predicted forced expiratory volume in 1 second (ppFEV1) from baseline.

-

Safety and tolerability, assessed by adverse event monitoring and clinical laboratory tests.

-

-

Secondary Endpoints:

-

Absolute change in sweat chloride concentration from baseline.

-

Change in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.

-

Change in Body Mass Index (BMI).

-

-

Experimental Workflow Visualization

The following diagram outlines the typical drug discovery and development workflow for a CFTR corrector like Posenacaftor.

Caption: Drug development workflow for a CFTR corrector.

Conclusion

Posenacaftor (PTI-801) represents a promising investigational CFTR corrector with a mechanism of action that addresses the fundamental protein folding defect of the F508del-CFTR mutation. Preclinical and early-phase clinical data have demonstrated its potential to improve CFTR protein processing and function, leading to positive clinical signals in key CF biomarkers such as sweat chloride concentration and lung function, particularly as part of a triple combination therapy. Further late-stage clinical trials are necessary to fully elucidate its efficacy and safety profile and to determine its place in the evolving landscape of CFTR modulator therapies. The experimental protocols and evaluation workflows outlined in this guide provide a framework for the continued development and assessment of Posenaca-ftor and other novel CFTR modulators.

References

- 1. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]

Methodological & Application

(R)-Olacaftor Experimental Design and Protocol: Application Notes

Introduction

This document provides a detailed overview of the experimental design and protocols for the preclinical and clinical evaluation of a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. While the initial topic of interest was (R)-Olacaftor, public domain information on this specific compound is limited, as its development was discontinued. Therefore, this document will focus on the well-characterized CFTR potentiator, ivacaftor , as a representative compound for this class of drugs. The methodologies and data presented herein are based on publicly available information from preclinical studies and clinical trials of ivacaftor and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of cystic fibrosis.

Mechanism of Action: CFTR Potentiation

Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. In certain CF-causing mutations, known as "gating" mutations (e.g., G551D), the CFTR protein is present on the cell surface but has a reduced probability of opening. CFTR potentiators, such as ivacaftor, are small molecules that bind to the CFTR protein and increase its channel-open probability, thereby restoring the flow of ions.[1] This action helps to hydrate the mucus layer in the airways and other organs, alleviating the symptoms of cystic fibrosis.

A simplified signaling pathway illustrating the mechanism of action of a CFTR potentiator is shown below.

Caption: Mechanism of action of a CFTR potentiator like ivacaftor.

Preclinical Evaluation: Key Experiments and Protocols

The preclinical evaluation of a CFTR potentiator involves a series of in vitro and ex vivo experiments to determine its efficacy and mechanism of action. Key assays include functional assessments of CFTR channel activity and biochemical analyses of CFTR protein expression and trafficking.

Functional Assays

1. Ussing Chamber Assay

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues. It allows for the quantification of CFTR-mediated chloride secretion in response to a potentiator.

Experimental Protocol: Ussing Chamber Assay

-

Cell Culture:

-

Culture human bronchial epithelial (HBE) cells or other relevant epithelial cells expressing the CFTR mutation of interest on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed and a high transepithelial electrical resistance (TEER) is achieved.

-

-

Ussing Chamber Setup:

-

Mount the permeable support containing the cell monolayer in an Ussing chamber.

-

Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate Ringer (KBR) solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

To isolate CFTR-mediated chloride current, first add a sodium channel blocker (e.g., amiloride) to the apical solution to inhibit sodium absorption.

-

Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to the basolateral solution.

-

Add the CFTR potentiator (e.g., ivacaftor) to the apical solution and record the increase in Isc.

-

Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) following the addition of the potentiator.

-

Compare the ΔIsc in treated versus untreated (vehicle control) cells to determine the efficacy of the potentiator.

-

2. Patch-Clamp Electrophysiology

Patch-clamp is a high-resolution technique used to study the activity of individual ion channels. It provides direct evidence of a potentiator's effect on the channel-open probability of CFTR.

Experimental Protocol: Whole-Cell Patch-Clamp

-

Cell Preparation:

-

Plate cells expressing the target CFTR mutation onto glass coverslips.

-

-

Recording Setup:

-

Place the coverslip in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an extracellular solution.

-

Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the cell membrane.

-

-

Whole-Cell Configuration:

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

-

-

Data Acquisition:

-

Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).

-

Record the baseline CFTR current after activation with a cAMP agonist (e.g., forskolin).

-

Perfuse the cell with a solution containing the CFTR potentiator and record the increase in current.

-

Apply a voltage ramp protocol to determine the current-voltage (I-V) relationship.

-

-

Data Analysis:

-

Measure the amplitude of the potentiator-induced current.

-

Analyze the I-V relationship to confirm the characteristics of CFTR-mediated chloride conductance.

-

Biochemical Assays

1. Western Blotting for CFTR Protein Analysis

Western blotting is used to assess the expression and maturation of the CFTR protein. CFTR exists in an immature, core-glycosylated form (Band B) and a mature, complex-glycosylated form (Band C). An increase in the Band C to Band B ratio indicates improved protein trafficking and maturation.[2]

Experimental Protocol: Western Blotting

-

Cell Lysis:

-

Treat cells with the CFTR modulator or vehicle control for the desired time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for CFTR.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the intensity of Band B and Band C.

-

Normalize the CFTR band intensities to a loading control (e.g., β-actin).

-

2. Cell Surface Biotinylation

This technique is used to specifically label and quantify the amount of CFTR protein present on the cell surface.

Experimental Protocol: Cell Surface Biotinylation

-

Cell Treatment:

-

Treat cells with the CFTR modulator or vehicle control.

-

-

Biotinylation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.

-

-

Quenching and Cell Lysis:

-

Quench the biotinylation reaction with a quenching solution (e.g., glycine in PBS).

-

Lyse the cells as described for Western blotting.

-

-

Streptavidin Pulldown:

-

Incubate the cell lysates with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.

-

-

Western Blot Analysis:

-

Elute the captured proteins from the beads and analyze them by Western blotting using a CFTR-specific antibody.

-

Clinical Evaluation: Trial Design and Data

The clinical development of a CFTR potentiator typically involves a series of clinical trials to evaluate its safety, efficacy, and optimal dosage.

Clinical Trial Design

A common design for a Phase 3 clinical trial of a CFTR potentiator is a randomized, double-blind, placebo-controlled study.[3]

Logical Flow of a Phase 3 Clinical Trial

Caption: A typical workflow for a Phase 3 clinical trial of a CFTR modulator.

Quantitative Data from Ivacaftor Clinical Trials

The efficacy of ivacaftor has been demonstrated in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) in Patients with the G551D Mutation

| Trial | Age Group | Treatment Duration | Mean Absolute Change in ppFEV1 from Baseline (Ivacaftor) | Mean Absolute Change in ppFEV1 from Baseline (Placebo) | Treatment Difference (95% CI) |

| STRIVE[4] | ≥12 years | 24 weeks | +10.6 percentage points | - | 10.6 (8.6 to 12.6) |

| STRIVE[4] | ≥12 years | 48 weeks | +10.5 percentage points | - | 10.5 (8.5 to 12.5) |

| ENVISION | 6 to 11 years | 24 weeks | +12.5 percentage points | - | 12.5 (9.1 to 16.0) |

Table 2: Change in Sweat Chloride Concentration in Patients with the G551D Mutation

| Trial | Age Group | Treatment Duration | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline (Ivacaftor) | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline (Placebo) | Treatment Difference (95% CI) |

| STRIVE | ≥12 years | 24 weeks | -48.1 mmol/L | - | -48.1 (-52.4 to -43.8) |

| ENVISION | 6 to 11 years | 24 weeks | -54.9 mmol/L | - | -53.9 (-60.3 to -47.5) |

Summary and Conclusion

The experimental design and protocols outlined in this document provide a comprehensive framework for the evaluation of CFTR potentiators. Using ivacaftor as a representative example, we have detailed key preclinical assays, including Ussing chamber and patch-clamp for functional characterization, and Western blotting and cell surface biotinylation for biochemical analysis. Furthermore, we have summarized the design and quantitative outcomes of pivotal clinical trials that have established the efficacy of this class of drugs. This information is intended to guide researchers and drug developers in the continued effort to discover and develop novel therapies for cystic fibrosis.

Experimental Workflow Overview

Caption: A general experimental workflow for the development of a CFTR modulator.

References

- 1. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cff.org [cff.org]

- 3. Analysis of CFTR endocytosis by cell surface biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-Olacaftor in Primary Human Bronchial Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (R)-Olacaftor, also known as (R)-VX-440, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, in primary human bronchial epithelial (HBE) cells. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on available data for similar CFTR correctors, primarily in the context of combination therapies.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel critical for ion and fluid homeostasis in epithelial tissues. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, thus preventing its transit to the cell surface. This compound is a CFTR corrector designed to rescue the trafficking and processing of mutated CFTR proteins, such as F508del-CFTR, allowing them to reach the cell membrane and function as chloride channels. Primary HBE cells are a physiologically relevant in vitro model for studying the effects of CFTR modulators as they closely mimic the airway epithelium.[1]

Mechanism of Action

This compound is classified as a type III CFTR corrector.[2] Its mechanism of action involves binding to the first transmembrane domain (TMD1) of the CFTR protein.[3] This binding is thought to allosterically stabilize the protein, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the cell surface.[2][3] In combination with other correctors that bind to different sites, such as type I correctors (e.g., tezacaftor) which stabilize the nucleotide-binding domain 1 (NBD1) and its interface with the membrane-spanning domains, a synergistic effect on CFTR correction is observed.

Signaling Pathway of CFTR Correction

Data Presentation

Quantitative data for this compound as a single agent in primary HBE cells is limited in publicly available literature. The majority of studies report on the effects of the triple combination therapy, Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®), where Elexacaftor is the racemic mixture of which this compound is the active enantiomer. The following tables summarize representative data for this combination therapy in primary HBE cells from cystic fibrosis patients (homozygous for the F508del mutation), which indicates the potential efficacy of this compound in a synergistic context.

Table 1: Effect of Elexacaftor/Tezacaftor/Ivacaftor on CFTR-Mediated Chloride Secretion in Primary HBE Cells (F508del/F508del)

| Treatment | Forskolin-Stimulated Isc (µA/cm²) | % of Non-CF HBE Cells |

| Vehicle (DMSO) | ~1-5 | ~2-8% |

| Elexacaftor/Tezacaftor/Ivacaftor | ~50-70 | ~50-70% |

Data are approximate values collated from multiple sources and are intended for illustrative purposes.

Table 2: Effect of Elexacaftor/Tezacaftor/Ivacaftor on CFTR Protein Maturation in Primary HBE Cells (F508del/F508del)

| Treatment | Band C / (Band B + Band C) Ratio | Fold Increase vs. Vehicle |

| Vehicle (DMSO) | <0.1 | 1 |

| Elexacaftor/Tezacaftor/Ivacaftor | ~0.5-0.7 | ~5-7 |

Band B represents the immature, core-glycosylated CFTR, and Band C represents the mature, complex-glycosylated form. Data are estimates based on published Western blots.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in primary HBE cells.

Culture of Primary Human Bronchial Epithelial Cells at an Air-Liquid Interface (ALI)

This protocol describes the culture of primary HBE cells to form a differentiated, polarized epithelium.

Materials:

-

Primary HBE cells from CF donors

-

Bronchial Epithelial Cell Growth Medium (BEGM)

-

ALI culture medium

-

Transwell permeable supports (e.g., 12-well format)

-

Collagen-coated flasks and plates

-

Trypsin/EDTA solution

-

Phosphate-buffered saline (PBS)

Protocol:

-

Expand primary HBE cells in collagen-coated flasks using BEGM.

-

Once confluent, detach cells using Trypsin/EDTA.

-

Seed the HBE cells onto the apical surface of Transwell permeable supports at a high density (e.g., 2.5 x 10⁵ cells/cm²).

-

Culture the cells submerged in BEGM in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-4 days).

-

To establish the air-liquid interface, remove the medium from the apical compartment and replace the basolateral medium with ALI culture medium.

-

Maintain the cultures at 37°C in a 5% CO₂ incubator, changing the basolateral medium every 2-3 days for at least 21 days to allow for full differentiation, as evidenced by ciliary beating and mucus production.

Ussing Chamber Electrophysiology for CFTR Function

This protocol measures CFTR-mediated chloride transport across the differentiated HBE cell monolayer.

Materials:

-

Differentiated HBE cells on Transwell supports

-

Ussing chamber system with voltage-clamp amplifier

-

Krebs-bicarbonate Ringer's solution

-

Amiloride, Forskolin, Genistein, and CFTRinh-172 stock solutions

-

This compound stock solution in DMSO

Protocol:

-

Pre-treat the differentiated HBE cells with this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) in the basolateral medium for 24-48 hours.

-

Mount the Transwell support containing the HBE monolayer in the Ussing chamber, bathing both apical and basolateral surfaces with Krebs-bicarbonate Ringer's solution maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Clamp the transepithelial voltage to 0 mV and record the short-circuit current (Isc).

-

Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

-

To activate CFTR, add forskolin (10 µM) and genistein (50 µM) to the apical and basolateral chambers.

-

Once a stable stimulated Isc is reached, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.

-

The this compound-induced rescue of CFTR function is quantified as the magnitude of the forskolin-stimulated, CFTRinh-172-sensitive Isc.

Western Blotting for CFTR Maturation

This protocol assesses the effect of this compound on the glycosylation and maturation of the CFTR protein.

Materials:

-

Differentiated HBE cells

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (6% acrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary anti-CFTR antibody

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat differentiated HBE cells with this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 24-48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Prepare protein lysates in Laemmli buffer and heat at 37°C for 15 minutes (do not boil).

-

Separate 30-50 µg of protein per lane on a 6% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with a primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imager.

-

Quantify the band intensities for the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR. An increase in the Band C to Band B ratio indicates improved CFTR maturation.

Experimental Workflow and Logical Relationships

Experimental Workflow for Assessing this compound Efficacy

Logical Relationship of CFTR Correction and Function

References

- 1. Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Application Notes and Protocols for (R)-Olacaftor Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Olacaftor, also known as (R)-VX-440, is a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] It is a key compound in the investigation of potential treatments for cystic fibrosis. Accurate and consistent preparation of stock solutions is critical for reliable experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions and information on their stability under various storage conditions.

Data Summary

Quantitative data regarding the solubility and stability of this compound are summarized in the tables below for easy reference.

Table 1: Solubility of this compound

| Solvent | Concentration | Molarity | Notes |

| DMSO | 250 mg/mL | 463.25 mM | Ultrasonic assistance may be required. Use of new, non-hygroscopic DMSO is recommended for optimal solubility.[1] |

Table 2: Stability of this compound Stock Solution in DMSO

| Storage Temperature | Stability Period | Recommendations |

| -80°C | 6 months | Recommended for long-term storage.[1] |

| -20°C | 1 month | Suitable for short-term storage. |

Experimental Protocols

Protocol 1: Preparation of a 250 mg/mL this compound Stock Solution in DMSO

Materials:

-

This compound powder (Molecular Weight: 539.66 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to minimize contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 250 mg/mL stock solution, weigh 250 mg of this compound.

-

Solvent Addition: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of anhydrous DMSO. For 250 mg of powder, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator. Sonicate in short bursts of 1-2 minutes, allowing the solution to cool to room temperature between bursts to prevent degradation. Visually inspect for complete dissolution. The final solution should be clear and free of particulates.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Assessment of this compound Stock Solution Stability (Representative Protocol)

This protocol describes a general method for assessing the stability of the prepared stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Prepared this compound stock solution in DMSO

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid)

-

Calibrated pipettes and sterile tips

-

Autosampler vials

Procedure:

-

Initial Analysis (Time Zero): Immediately after preparing the stock solution, perform an initial HPLC analysis to determine the initial concentration and purity.

-

Prepare a series of dilutions of the stock solution to create a standard curve.

-

Inject the standards and a sample of the undiluted stock solution (appropriately diluted in mobile phase) into the HPLC system.

-

Record the peak area and retention time. The purity can be assessed by the percentage of the main peak area relative to the total peak area.

-

-

Sample Storage: Store the aliquots of the stock solution at the desired temperatures (-20°C and -80°C).

-

Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 12, and 24 weeks for -80°C storage; 1, 2, 3, and 4 weeks for -20°C storage), remove one aliquot from each storage condition.

-

Sample Preparation and Analysis:

-

Allow the aliquot to thaw completely at room temperature.

-

Prepare a dilution of the thawed stock solution in the mobile phase, consistent with the initial analysis.

-

Inject the sample into the HPLC system and record the peak area and retention time.

-

-

Data Analysis:

-

Compare the peak area of the aged samples to the initial (time zero) sample to determine the percentage of this compound remaining.

-

Analyze the chromatogram for the appearance of any new peaks, which would indicate degradation products.

-

The solution is considered stable if the concentration of this compound remains within a predefined range (e.g., ≥95% of the initial concentration) and no significant degradation peaks are observed.

-

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Logic for assessing this compound stock solution stability.

References

Application Note: A Representative Bioanalytical Method for the Quantification of (R)-Olacaftor in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

(R)-Olacaftor, also known as VX-440, is an investigational cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] While the clinical development of this compound was discontinued, the need for robust analytical methods for preclinical and research studies may still exist.[2] As specific, validated analytical methods for this compound are not publicly available, this document provides a representative, detailed protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established and validated bioanalytical techniques for other CFTR modulators, such as ivacaftor, tezacaftor, and elexacaftor, and serves as a comprehensive starting point for method development and validation for this compound.[1][3][4]

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein. CFTR modulators are a class of drugs that aim to correct the function of this faulty protein. These modulators are categorized as either correctors, which improve the processing and trafficking of the CFTR protein to the cell surface, or potentiators, which enhance the channel opening probability of the CFTR protein at the cell surface. This compound is a CFTR modulator that was investigated for its potential to treat CF.

The development of a sensitive and selective bioanalytical method is crucial for the evaluation of the pharmacokinetic properties of new chemical entities like this compound. LC-MS/MS has become the gold standard for the quantification of small molecule drugs in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. This application note details a representative LC-MS/MS method for the determination of this compound in human plasma.